molecular formula C9H15Cl2N3O B13589607 2-amino-N-(2-aminoethyl)benzamide dihydrochloride

2-amino-N-(2-aminoethyl)benzamide dihydrochloride

Cat. No.: B13589607
M. Wt: 252.14 g/mol
InChI Key: CIZFCLPTMAWFJN-UHFFFAOYSA-N
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Description

2-amino-N-(2-aminoethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C₉H₁₃N₃O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride typically involves the reaction of 2-amino-N-(2-aminoethyl)benzamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

  • Dissolving 2-amino-N-(2-aminoethyl)benzamide in a suitable solvent such as water or ethanol.
  • Adding hydrochloric acid to the solution while maintaining a controlled temperature.
  • Stirring the mixture until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-aminoethyl)benzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce alkylated or acylated derivatives.

Scientific Research Applications

2-amino-N-(2-aminoethyl)benzamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    2-amino-N-(2-methylaminoethyl)benzamide: Contains a methylaminoethyl group, leading to different chemical properties.

Uniqueness

2-amino-N-(2-aminoethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

2-amino-N-(2-aminoethyl)benzamide;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2,(H,12,13);2*1H

InChI Key

CIZFCLPTMAWFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)N.Cl.Cl

Origin of Product

United States

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